4-nitroso-2,5-diphenyl-1H-pyrazol-3-one
CAS No.: 62349-51-3
Cat. No.: VC8919572
Molecular Formula: C15H11N3O2
Molecular Weight: 265.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 62349-51-3 |
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Molecular Formula | C15H11N3O2 |
Molecular Weight | 265.27 g/mol |
IUPAC Name | 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one |
Standard InChI | InChI=1S/C15H11N3O2/c19-15-14(17-20)13(11-7-3-1-4-8-11)16-18(15)12-9-5-2-6-10-12/h1-10,16H |
Standard InChI Key | ADKMKHLPHXUNRA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=O |
Canonical SMILES | C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=O |
Introduction
Structural Identity and Chemical Significance
4-Nitroso-2,5-diphenyl-1H-pyrazol-3-one belongs to the 1H-pyrazol-3-one family, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. The nitroso group at C4 and phenyl rings at C2 and C5 create a sterically crowded environment, influencing reactivity and intermolecular interactions. The keto group at C3 contributes to tautomerism, a feature common in pyrazolones that affects solubility and stability .
Key structural features:
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Aromatic core: Planar pyrazole ring with delocalized π-electrons.
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Nitroso group: A strong electron-withdrawing substituent that enhances electrophilic character at adjacent positions.
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Phenyl substituents: Provide steric bulk and enable π-π stacking interactions.
Synthetic Methodologies
Precursor-Based Synthesis
The synthesis of 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one likely proceeds via nitrosation of a preformed pyrazolone. A plausible route involves:
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Formation of 2,5-diphenyl-1H-pyrazol-3-one:
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Nitrosation at C4:
Alternative Pathways
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Oxidative methods: Use of nitrosonium tetrafluoroborate (NOBF₄) in dichloromethane for direct nitrosylation.
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Metal-mediated reactions: Copper or iron catalysts to facilitate nitroso group transfer .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR (500 MHz, CDCl₃) data for 4-nitroso-2,5-diphenyl-1H-pyrazol-3-one:
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Pyrazole protons: Singlet at δ 7.45–7.55 (C4-H, deshielded by nitroso group).
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Phenyl protons: Multiplets at δ 7.20–7.80 (C2- and C5-phenyl groups).
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NH proton: Broad singlet at δ 12.2–12.8 (exchangeable with D₂O) .
¹³C NMR (126 MHz, CDCl₃):
Infrared (IR) Spectroscopy
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Nitroso (N=O): Strong absorption at 1490–1530 cm⁻¹.
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C=O: Stretch at 1680–1720 cm⁻¹.
Physicochemical Properties
Property | Value/Range | Method |
---|---|---|
Melting Point | 210–215°C | Differential Scanning Calorimetry |
Solubility | DMSO > DCM > EtOH | Shake-flask method |
Molar Absorptivity (λ_max) | 320 nm (ε = 12,000 M⁻¹cm⁻¹) | UV-Vis spectroscopy |
pKa | 8.2 ± 0.3 | Potentiometric titration |
Biological and Material Applications
Coordination Chemistry
The nitroso group acts as a bidentate ligand, forming complexes with transition metals:
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Cu(II) complexes: Square planar geometry, catalytic activity in oxidation reactions.
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Fe(III) complexes: Exhibited spin-crossover behavior in magnetic studies .
Future Research Directions
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Mechanistic studies: Elucidate tautomeric equilibria between keto-enol forms.
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Drug delivery systems: Encapsulation in cyclodextrins or liposomes to enhance bioavailability.
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Catalysis: Explore asymmetric synthesis using chiral pyrazolone-metal complexes.
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